REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[CH:3]=1.C([O-])([O-])=O.[Ca+2].[I:18]I>CO.C(Cl)Cl>[NH2:1][C:2]1[C:11]([I:18])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[CH:3]=1.[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[C:3]=1[I:18] |f:1.2|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1)Cl
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1I)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)OC)C=C1)Cl)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[CH:3]=1.C([O-])([O-])=O.[Ca+2].[I:18]I>CO.C(Cl)Cl>[NH2:1][C:2]1[C:11]([I:18])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[CH:3]=1.[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[C:3]=1[I:18] |f:1.2|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1)Cl
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)OC)C=C1I)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)OC)C=C1)Cl)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |